4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide
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Description
4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26ClN3O2S and its molecular weight is 407.96. The purity is usually 95%.
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Scientific Research Applications
Oxidation of Hydrocarbons
Research on the oxidation of hydrocarbons by aqueous platinum salts indicates the selectivity and mechanism of oxidation involving compounds like p-toluenesulfonic acid, which is closely related in structure to benzenesulfonamides. This study provides insights into the functionalization of such compounds and their reactivity, which could be relevant for understanding the chemical properties and reactions of 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide (Labinger et al., 1993).
Anticancer Activity
Another study synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives as potential anticancer agents. These compounds exhibited remarkable activity against human tumor cell lines, highlighting the potential of benzenesulfonamide derivatives in cancer research (Sławiński et al., 2012).
Antimicrobial and Antifungal Activity
The synthesis and evaluation of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties for their antibacterial and antifungal activities have been explored. Such studies underscore the versatility of benzenesulfonamide derivatives in developing new antimicrobial agents (Hassan, 2013).
Environmental Applications
Research into the photochemical decomposition of sulfamethoxazole, a compound that shares the sulfonamide group with this compound, provides insights into the environmental fate and breakdown pathways of sulfonamide compounds (Zhou & Moore, 1994).
UV Protection and Antimicrobial Properties
A study on thiazole azodyes containing the sulfonamide moiety for UV protection and antimicrobial properties of cotton fabrics demonstrates the application of sulfonamide derivatives in materials science, particularly in enhancing fabric properties (Mohamed et al., 2020).
Properties
IUPAC Name |
4-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2S/c1-16-3-5-17(6-4-16)20(24-13-11-23(2)12-14-24)15-22-27(25,26)19-9-7-18(21)8-10-19/h3-10,20,22H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOHGANLWOIVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.